4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary targets of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity. This inhibition results in changes in the cellular processes regulated by these receptors .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolopyridine core followed by the introduction of the bromine and methoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyridine ring can be reacted with a suitable pyrrole derivative to form the fused ring system. The bromine atom can then be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation reactions can introduce carbonyl groups.
Scientific Research Applications
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and methoxy substituents but shares the core structure.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methoxy group.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the bromine atom.
Uniqueness
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCZORJPSDNBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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